Ascarylose

Übersicht

Beschreibung

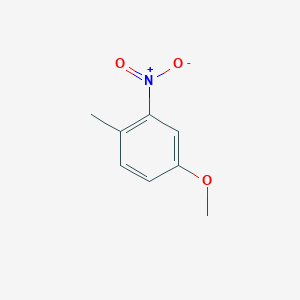

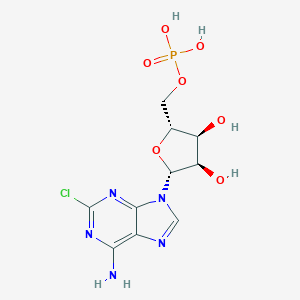

Es handelt sich um eine sechsgliedrige Monosaccharid, die in den O-Antigenen bestimmter pathogener Bakterien wie Salmonella typhi und Yersinia pseudotuberculosis gefunden wird . Dieser Zucker spielt eine entscheidende Rolle bei der strukturellen Vielfalt bakterieller Polysaccharide und ist von großem Interesse in mikrobiologischer und biochemischer Forschung .

Wissenschaftliche Forschungsanwendungen

Tyvelose hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere bei der Untersuchung bakterieller Polysaccharide und ihrer Rolle bei der Pathogenität. Es wird verwendet, um die Biosynthese und Funktion bakterieller Antigene zu untersuchen, was Einblicke in die Art und Weise gibt, wie diese Organismen der Immunerkennung entgehen und mit Wirtszellen interagieren . Darüber hinaus werden Tyvelose-haltige Glycane hinsichtlich ihrer immunogenen Eigenschaften und ihrer potenziellen Verwendung bei der Impfstoffentwicklung untersucht .

Wirkmechanismus

Der Wirkmechanismus von Tyvelose beinhaltet seine Einbindung in die O-Antigene bakterieller Lipopolysaccharide. Das CDP-Tyvelose-2-Epimerase-Enzym katalysiert die Umwandlung von CDP-D-Paratose in CDP-D-Tyvelose, das dann in die bakterielle Zellwand eingebaut wird . Diese Modifikation hilft den Bakterien, dem Immunsystem des Wirts zu entgehen, indem die antigenen Eigenschaften der Zelloberfläche verändert werden .

Wirkmechanismus

Ascarylose, also known as Tyvelose, is a compound that plays a significant role in the biological activities of nematodes. This compound is an integral part of ascaroside pheromones, which are evolutionarily conserved and play a crucial role in the development, lifespan, propagation, and stress response of nematodes .

Target of Action

The primary targets of this compound are the G protein-coupled receptors SRBC-64/66, SRG-36/37, and DAF-37/38 . These receptors function as putative pheromone receptors and play a significant role in the pleiotropic neuronal functions of ascaroside pheromones .

Mode of Action

This compound interacts with its targets by binding to these G protein-coupled receptors. This interaction triggers a series of biochemical reactions that lead to various physiological changes . The compound’s mode of action is concentration and stage-dependent, leading to diverse effects .

Biochemical Pathways

The biosynthesis of this compound starts with the conjugation of this compound to very long-chain fatty acids. These are then processed via peroxisomal β-oxidation to yield diverse ascaroside pheromones . This process involves the acyl-CoA oxidases ACOX-1.1 and ACOX-3 .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by the length and structure of the fatty acid side chains attached to the this compound sugar .

Result of Action

The action of this compound leads to various molecular and cellular effects. These include dauer induction, lifespan extension, repulsion, aggregation, mating, foraging, and detoxification . The specific effect depends on the concentration and stage of the nematode’s life cycle .

Action Environment

Environmental factors such as temperature shifts, biological stimuli, or nutritional changes can influence the action, efficacy, and stability of this compound . For example, in response to starvation, C. elegans can dynamically tailor the fatty-acid side chains of the indole-3-carbonyl (IC)-modified ascarosides it has produced .

Biochemische Analyse

Biochemical Properties

Ascarylose interacts with various enzymes, proteins, and other biomolecules. In the nematode Caenorhabditis elegans, this compound is involved in the production of indole-3-carbonyl (IC)-modified ascarosides . The interactions between this compound and these biomolecules are complex and can lead to the production of a diverse range of ascarosides .

Cellular Effects

This compound influences cell function by playing a role in the production of ascarosides, which can impact cell signaling pathways, gene expression, and cellular metabolism . These ascarosides can act as pheromones, influencing the behavior and development of nematodes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in the biosynthesis of ascarosides . It can interact with biomolecules, leading to enzyme activation or inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in response to starvation, C. elegans can modify the fatty-acid side chains of the IC-modified ascarosides it has produced . This can alter the biological function of the ascarosides .

Metabolic Pathways

This compound is involved in the metabolic pathways that lead to the production of ascarosides . It interacts with enzymes and cofactors in these pathways, and can influence metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Biosynthese von Tyvelose beinhaltet eine Reihe enzymatischer Reaktionen. Eines der Schlüsselenzyme ist CDP-Tyvelose-2-Epimerase, die die Umwandlung von CDP-D-Paratose in CDP-D-Tyvelose katalysiert . Die Reaktionsbedingungen beinhalten typischerweise das Vorhandensein von NAD+ als Kofaktor, und optimale Aktivität wird bei einem pH-Wert von 9,5 und einer Temperatur von 70 °C beobachtet .

Industrielle Produktionsmethoden: Die industrielle Produktion von Tyvelose ist aufgrund ihrer Seltenheit und spezifischen biologischen Herkunft nicht weit verbreitet. Sie kann in Labors unter Verwendung von Bakterienkulturen synthetisiert werden, die diesen Zucker natürlicherweise produzieren. Der Prozess beinhaltet die Extraktion und Reinigung des Zuckers aus bakteriellen Lipopolysacchariden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tyvelose unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine der wichtigsten Reaktionen ist die Epimerisierung von Zucker-Nukleotiden, die für die strukturelle Diversifizierung von Monosaccharid-Bausteinen von zentraler Bedeutung ist .

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in den Reaktionen mit Tyvelose sind Cytidindiphosphat (CDP), Glucose-1-phosphat und Magnesium-CTP. Die Reaktionen werden typischerweise unter kontrollierten pH-Wert- und Temperaturbedingungen durchgeführt, um eine optimale Enzymaktivität zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit Tyvelose gebildet werden, sind CDP-D-Glucose und CDP-D-Mannose. Diese Produkte sind Zwischenprodukte bei der Biosynthese bakterieller Polysaccharide .

Vergleich Mit ähnlichen Verbindungen

Tyvelose ähnelt anderen 3,6-Dideoxyhexosen wie Abequose und Paratose. Diese Zucker haben ein gemeinsames Strukturmotiv, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und biologischen Rollen . Tyvelose ist einzigartig in seiner spezifischen Einbindung in die O-Antigene bestimmter pathogener Bakterien, was es von anderen ähnlichen Verbindungen unterscheidet .

Liste ähnlicher Verbindungen:- Abequose

- Paratose

- Ascarylose

Die einzigartige Rolle von Tyvelose bei der bakteriellen Pathogenität und seine spezifischen enzymatischen Synthesewege machen es zu einer Verbindung von großem Interesse in mikrobiologischer und biochemischer Forschung.

Eigenschaften

CAS-Nummer |

5658-12-8 |

|---|---|

Molekularformel |

C6H12O4 |

Molekulargewicht |

148.16 g/mol |

IUPAC-Name |

6-methyloxane-2,4,5-triol |

InChI |

InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3 |

InChI-Schlüssel |

FDWRIIDFYSUTDP-UHFFFAOYSA-N |

SMILES |

CC(C(CC(C=O)O)O)O |

Isomerische SMILES |

C[C@@H]1[C@H](C[C@@H](C(O1)O)O)O |

Kanonische SMILES |

CC1C(C(CC(O1)O)O)O |

Aussehen |

Assay:≥95%A crystalline solid |

Synonyme |

3,6-Dideoxy-D-arabino-hexose; 3,6-Dideoxy-D-mannose; D-Tyvelose; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is tyvelose and where is it found in nature?

A1: Tyvelose (3,6-dideoxy-D-arabino-hexose) is a rare sugar belonging to the 3,6-dideoxyhexose family. It is found in the O-antigen of lipopolysaccharides (LPS) in certain Gram-negative bacteria, such as some Salmonella species [, , , , , , , ] and Yersinia pseudotuberculosis []. Interestingly, tyvelose is also found in the N-glycans of the parasitic nematode Trichinella spiralis [, , , , , , , , , , , , ].

Q2: How does the presence of tyvelose in the O-antigen of Salmonella affect its susceptibility to colistin?

A2: Salmonella strains belonging to group D, which possess tyvelose in their O-antigen, exhibit a degree of intrinsic resistance to colistin []. Studies suggest that the specific structure of the O-antigen, particularly the presence of tyvelose as opposed to abequose found in group B Salmonella, might hinder the colistin molecule from effectively reaching its target on the bacterial membrane [].

Q3: Can the O-antigen of Salmonella be modified to alter its susceptibility to colistin?

A3: Yes, genetic manipulations that alter the O-antigen structure can impact colistin susceptibility. Replacing the rfbJ gene (encoding abequose synthase) in a group B Salmonella with the rfbSE genes (encoding enzymes for cytidine diphosphate-tyvelose synthesis) from a group D Salmonella resulted in decreased susceptibility to colistin []. This further supports the role of the tyvelose-containing O-antigen in conferring colistin resistance.

Q4: What role does tyvelose play in the parasitic nematode Trichinella spiralis?

A4: Tyvelose is a key component of the glycans found on the surface and secreted glycoproteins of Trichinella spiralis larvae [, , , ]. These glycoproteins, known as TSL-1 antigens, are highly immunogenic and elicit a strong antibody response in infected hosts [, ].

Q5: How do antibodies against tyvelose-containing glycans protect against Trichinella spiralis infection?

A5: Monoclonal antibodies specific for tyvelose-containing glycans on TSL-1 antigens have been shown to protect against T. spiralis infection in several ways [, , ]. These include:

- Exclusion of larvae from host cells: Antibodies can physically block larval invasion by forming immune complexes on the larval surface, a phenomenon known as "cephalic caps" [].

- Encumbrance of larval migration: Antibodies can hinder larval movement within epithelial tissues, preventing them from establishing a niche [].

- Inhibition of parasite development: Antibody binding may interfere with essential parasite functions required for molting and further development [].

Q6: What is the significance of the anomeric configuration of tyvelose in T. spiralis glycans?

A6: Research indicates that the tyvelose residues in T. spiralis glycans are predominantly β-linked []. This is significant because monoclonal antibodies raised against T. spiralis antigens exhibit preferential binding to synthetic oligosaccharides containing β-linked tyvelose, rather than those with α-linked tyvelose []. This highlights the importance of the β-anomeric configuration for antibody recognition and immune responses against T. spiralis.

Q7: Can synthetic tyvelose-containing antigens be used for diagnosing trichinellosis?

A7: Yes, synthetic antigens containing the tyvelose-GalNAc disaccharide have been successfully employed in enzyme-linked immunosorbent assays (ELISAs) for the diagnosis of trichinellosis in swine [, ]. These assays have shown promising sensitivity and specificity, offering a potentially valuable alternative to traditional diagnostic methods using crude parasite extracts.

Q8: What is the role of CDP-tyvelose epimerase in tyvelose biosynthesis?

A8: CDP-tyvelose epimerase is an enzyme that catalyzes the final step in the biosynthesis of CDP-tyvelose in certain bacteria like Salmonella [, , , ]. This enzyme facilitates the conversion of CDP-paratose to CDP-tyvelose, which is then utilized for the assembly of O-antigen repeating units in LPS [, , , ].

Q9: Have any promiscuous CDP-tyvelose epimerase enzymes been discovered?

A10: Yes, a CDP-tyvelose 2-epimerase from Thermodesulfatator atlanticus (TaTyvE) has been shown to catalyze C-2 epimerization not only in CDP-glucose but also in other nucleotide (UDP, GDP, ADP, and TDP)-activated forms of D-glucose []. This promiscuity makes TaTyvE and similar enzymes potentially valuable tools for the synthesis of various sugar nucleotides.

Q10: Can CDP-tyvelose epimerases be engineered for improved activity?

A11: Research has demonstrated that engineering CDP-tyvelose epimerases can enhance their catalytic efficiency. For instance, a quadruple variant of a TyvE-like enzyme showed a 70-fold improvement in catalytic efficiency on UDP-glucose compared to the wild-type TaTyvE []. This highlights the potential for protein engineering to optimize these enzymes for biotechnological applications.

Q11: Are there any known mutations in the rfbE gene (encoding CDP-tyvelose epimerase) that affect O-antigen structure in Salmonella?

A12: Yes, a point mutation (G→T) at position +694 in the rfbE gene of a Salmonella Typhi variant was found to cause an amino acid substitution (Gly→Cys) []. This mutation is believed to reduce the catalytic activity of the CDP-tyvelose epimerase, leading to the unusual presence of both O2 and O9 antigens in the isolate [].

Q12: What is the significance of α-D-glucose-1-phosphate cytidylyltransferase in tyvelose biosynthesis?

A13: This enzyme catalyzes the first committed step in CDP-tyvelose biosynthesis, converting α-D-glucose 1-phosphate and CTP to CDP-D-glucose [, ]. The Salmonella typhi enzyme functions as a hexamer and utilizes a sequential, rather than a Bi Bi ping-pong, mechanism []. This enzyme is essential for initiating the tyvelose biosynthetic pathway and is therefore a potential drug target for controlling pathogens that utilize tyvelose.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)

![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)

![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)